ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of RO-145974 involves multiple steps, starting with the preparation of the core imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to obtain high-purity RO-145974 .
Chemical Reactions Analysis
RO-145974 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
RO-145974 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of similar compounds.
Biology: It is used in studies involving gamma-aminobutyric acid receptors to understand their role in various biological processes.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders due to its inhibitory action on gamma-aminobutyric acid receptors.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
RO-145974 exerts its effects by inhibiting gamma-aminobutyric acid receptor subunits, specifically gamma-aminobutyric acid receptor alpha-1 and gamma-aminobutyric acid receptor beta-2 . This inhibition affects the gamma-aminobutyric acid signaling pathway, which plays a crucial role in regulating neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
RO-145974 is unique due to its specific inhibitory action on gamma-aminobutyric acid receptor subunits. Similar compounds include:
Diazepam: A well-known benzodiazepine that also acts on gamma-aminobutyric acid receptors but has a different chemical structure.
Alprazolam: Another benzodiazepine with anxiolytic effects, acting on gamma-aminobutyric acid receptors.
Clonazepam: A benzodiazepine used to treat seizures, also targeting gamma-aminobutyric acid receptors .
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, highlighting the uniqueness of RO-145974.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-17(22)14-15-13-8-5-9-19(13)16(21)11-6-3-4-7-12(11)20(15)10-18-14/h3-4,6-7,10,13H,2,5,8-9H2,1H3/t13-/m0/s1 |
InChI Key |
VUSVWZBQTTWZGJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=CC=CC=C4N2C=N1 |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=CC=CC=C4N2C=N1 |
Synonyms |
ethyl 11,12,13,13a-tetrahydro-9-oxo-9H-imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine-1-carboxylate Ro 14-5974 Ro 14-5974, (S)-isomer Ro 145974 Ro-14-5974 Ro-145974 |
Origin of Product |
United States |
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